Ethyl (S)-(3-methyl-4-oxo-5-piperidin-1-ylthiazolidin-2-ylidene)acetate
Description
Ethyl (S)-(3-methyl-4-oxo-5-piperidin-1-ylthiazolidin-2-ylidene)acetate is a heterocyclic compound featuring a thiazolidinone core substituted with a piperidin-1-yl group at position 5, a methyl group at position 3, and an ethyl acetate moiety at position 2. The piperidine ring introduces basicity and enhances solubility, while the thiazolidinone scaffold is associated with diverse pharmacological properties, including anti-inflammatory and antimicrobial activities. Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP for visualization .
Properties
CAS No. |
76333-71-6 |
|---|---|
Molecular Formula |
C13H20N2O3S |
Molecular Weight |
284.38 g/mol |
IUPAC Name |
ethyl (2E)-2-[(5S)-3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C13H20N2O3S/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15/h9,13H,3-8H2,1-2H3/b10-9+/t13-/m0/s1 |
InChI Key |
ZCKKHYXUQFTBIK-LXKVQUBZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\N(C(=O)[C@H](S1)N2CCCCC2)C |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazolidine Core
The thiazolidine ring is commonly synthesized by the condensation of a cysteine derivative or a mercapto amine with an α-halo carbonyl compound. For this compound:
- A suitable α-halo ester (e.g., ethyl bromoacetate) reacts with a thiol-containing intermediate to form the thiazolidine ring.
- The stereochemistry at the 5-position (S-configuration) is controlled by using chiral starting materials or chiral catalysts.
Introduction of the 3-Methyl and 4-Oxo Groups
- The 3-methyl substituent is introduced via alkylation of the thiazolidine ring nitrogen or carbon atoms using methylating agents under basic conditions.
- The 4-oxo group is typically formed by oxidation of the corresponding thiazolidine intermediate using mild oxidizing agents such as selenium dioxide or chromium-based reagents, ensuring selective oxidation at the 4-position without ring cleavage.
Piperidin-1-yl Substitution at the 5-Position
- The 5-position substitution with piperidin-1-yl is achieved by nucleophilic substitution of a leaving group (e.g., halogen) on the thiazolidine ring with piperidine.
- Alternatively, piperidine can be introduced via reductive amination or amide bond formation depending on the precursor used.
Formation of the Ethyl Ester Group
- The ethyl ester is formed by esterification of the carboxylic acid intermediate with ethanol under acidic or catalytic conditions.
- Alternatively, the ester group can be introduced earlier in the synthesis by using ethyl ester-containing starting materials such as ethyl bromoacetate.
Representative Synthetic Route (Summary Table)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | α-Halo ester + thiol amine, base | Formation of thiazolidine ring |
| 2 | Alkylation | Methylating agent (e.g., methyl iodide), base | Introduction of 3-methyl substituent |
| 3 | Oxidation | Mild oxidant (e.g., SeO2) | Formation of 4-oxo group |
| 4 | Nucleophilic substitution | Piperidine, solvent (e.g., ethanol), heat | Substitution at 5-position with piperidin-1-yl |
| 5 | Esterification (if needed) | Ethanol, acid catalyst | Formation of ethyl ester moiety |
Research Findings and Optimization Notes
- The stereoselectivity of the synthesis is critical; chiral catalysts or chiral pool synthesis ensures the (S)-configuration at the 5-position.
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly affect yield and purity.
- The oxidation step requires careful control to avoid over-oxidation or ring degradation.
- Piperidine substitution is favored under reflux conditions in polar solvents to enhance nucleophilicity and substitution efficiency.
- Purification is typically achieved by recrystallization or chromatographic methods to isolate the pure this compound.
Analytical Data Supporting Preparation
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of the thiazolidine ring, methyl group, and piperidine substituent.
- Infrared (IR) spectroscopy identifies the characteristic carbonyl (C=O) stretch of the 4-oxo group and ester functionalities.
- Mass spectrometry (MS) confirms molecular weight consistent with C13H20N2O3S.
- Optical rotation measurements verify the stereochemistry of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-(3-methyl-4-oxo-5-piperidin-1-ylthiazolidin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiazolidinone rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Ethyl (S)-(3-methyl-4-oxo-5-piperidin-1-ylthiazolidin-2-ylidene)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Ethyl (S)-(3-methyl-4-oxo-5-piperidin-1-ylthiazolidin-2-ylidene)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazolidinone ring is often responsible for its biological activity, while the piperidine moiety enhances its binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with pyrazolo-oxothiazolidine derivatives, such as Ethyl-2-(2-(5-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxothiazol-5(4H)-ylidene)acetate (7f) . Key differences include:
The piperidin-1-yl group in the target compound likely improves aqueous solubility compared to the hydrophobic dichlorophenyl/methoxyphenyl groups in 7f. However, the aromatic substituents in 7f may enhance binding affinity to hydrophobic enzyme pockets, as evidenced by its potent alkaline phosphatase inhibition (IC50 values in the nanomolar range) .
Research Implications
The comparison underscores the role of substituents in modulating physicochemical and biological properties. Future studies should explore:
- Structure-Activity Relationships (SAR): Systematic variation of substituents at positions 3 and 4.
- Crystallographic Analysis: Using SHELX or WinGX to resolve conformational differences .
- Lumping Strategies: Grouping such compounds into surrogates for predictive modeling, as seen in organic reaction frameworks .
This analysis highlights the need for experimental validation of the target compound’s bioactivity and pharmacokinetics relative to its analogs.
Biological Activity
Ethyl (S)-(3-methyl-4-oxo-5-piperidin-1-ylthiazolidin-2-ylidene)acetate, a compound with the chemical formula C13H20N2O3S, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
This compound is characterized by its thiazolidinone structure, which is known for various biological activities. The presence of a piperidine ring contributes to its pharmacological profile, potentially influencing its interaction with biological targets.
1. Anticancer Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
These results suggest that the compound may inhibit cell proliferation in a dose-dependent manner, making it a candidate for further development in cancer therapy.
2. Antibacterial Activity
The compound has also shown promising antibacterial properties. In vitro studies demonstrated significant inhibition of bacterial growth, particularly against Gram-positive strains.
Table 2: Antibacterial Activity
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Bacillus subtilis | 14 |
These findings indicate that this compound could serve as a lead compound for developing new antibacterial agents.
3. Antioxidant Activity
Antioxidant assays have revealed that the compound exhibits moderate antioxidant activity, comparable to standard antioxidants like ascorbic acid. This activity is crucial in mitigating oxidative stress-related diseases.
The biological activities of this compound are likely mediated through multiple mechanisms:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Enzymatic Activity : It could inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Scavenging Free Radicals : The antioxidant properties may stem from its ability to donate electrons to free radicals, thus neutralizing their harmful effects.
Case Studies
Case Study 1: Anticancer Efficacy
In a study involving human breast adenocarcinoma (MCF7) cells, this compound was shown to induce significant apoptosis at concentrations above 10 µg/mL. Flow cytometry analysis confirmed an increase in early and late apoptotic cells compared to untreated controls, suggesting a potent anticancer effect ( ).
Case Study 2: Antibacterial Screening
A screening of various thiazolidinone derivatives, including this compound, revealed notable antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The study highlighted the potential of this compound as a scaffold for developing new antibiotics ( ).
Q & A
Q. What are the standard synthetic routes for Ethyl (S)-(3-methyl-4-oxo-5-piperidin-1-ylthiazolidin-2-ylidene)acetate, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via condensation reactions involving thiazolidinone precursors. A common approach involves refluxing a mixture of a substituted thiazolidinone derivative (e.g., 3-methyl-4-oxo-thiazolidine) with ethyl glyoxylate or its equivalents in acetic acid, catalyzed by sodium acetate. For example, analogous syntheses of thiazolidinone derivatives utilize reflux conditions (2.5–3 hours) with sodium acetate to drive the reaction to completion . Optimization strategies include:
- Temperature Control: Maintaining reflux temperatures (100–120°C) to ensure efficient cyclization.
- Catalyst Loading: Adjusting sodium acetate stoichiometry (0.01 mol per 0.01 mol substrate) to balance reaction rate and byproduct formation.
- Solvent Choice: Acetic acid is preferred for its dual role as solvent and proton donor, but mixed solvents (e.g., ethanol/acetic acid) can improve solubility of polar intermediates.
Q. How is the purity and identity of this compound confirmed in laboratory settings?
Methodological Answer: Purity and structural identity are validated using a combination of analytical techniques:
- NMR Spectroscopy: H and C NMR confirm the presence of key functional groups (e.g., ester carbonyl at ~170 ppm, thiazolidinone ring protons).
- X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of stereochemistry and molecular geometry. SHELX programs (e.g., SHELXL) are widely used for refinement, with data-to-parameter ratios >13.5 ensuring reliability .
- HPLC-MS: High-resolution mass spectrometry (HRMS) coupled with reverse-phase HPLC confirms molecular weight (>97% purity thresholds).
Advanced Research Questions
Q. What computational or experimental methods are used to analyze the conformational dynamics of the thiazolidinone and piperidine rings?
Methodological Answer: The puckering dynamics of heterocyclic rings can be quantified using:
- Cremer-Pople Puckering Coordinates: This method defines ring non-planarity via amplitude () and phase () parameters. For five-membered thiazolidinone rings, displacement coordinates () relative to a mean plane are calculated from crystallographic data .
- DFT Calculations: Density functional theory (e.g., B3LYP/6-31G*) optimizes ground-state geometries and evaluates energy barriers for ring inversion.
- Dynamic NMR: Variable-temperature H NMR detects coalescence temperatures for ring-flipping processes, providing kinetic data ().
Q. How can crystallographic data resolve contradictions in molecular geometry derived from spectroscopic methods?
Methodological Answer: Discrepancies between NMR-derived torsional angles and X-ray geometries often arise from crystal packing effects or solution-phase flexibility. To resolve these:
- Multi-Dataset Refinement: Use SHELXL to refine structures against high-resolution (<1.0 Å) data, ensuring accurate anisotropic displacement parameters .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O contacts) in WinGX/ORTEP to assess packing-induced distortions .
- Cross-Validation: Compare X-ray bond lengths/angles with gas-phase DFT-optimized structures. Deviations >0.05 Å indicate significant crystal environment effects.
Q. What mechanistic insights explain the regioselectivity of thiazolidinone ring formation during synthesis?
Methodological Answer: Regioselectivity is governed by:
- Nucleophilic Attack Patterns: The piperidine nitrogen preferentially attacks the electrophilic carbonyl carbon of the thiazolidinone precursor, as evidenced by trapping intermediates with acetic anhydride .
- Steric and Electronic Effects: Substituents at the 3-methyl position direct ring closure by destabilizing alternative transition states. Computational studies (e.g., NBO analysis) can quantify charge distribution at reactive sites.
- Kinetic vs. Thermodynamic Control: Time-resolved IR spectroscopy monitors intermediate formation, with shorter reaction times favoring kinetic products.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
